molecular formula C10H13NO4S B8545157 Ethyl 3-(3-thienyl)-4-nitrobutanoate

Ethyl 3-(3-thienyl)-4-nitrobutanoate

Cat. No.: B8545157
M. Wt: 243.28 g/mol
InChI Key: ZUSSQACKXMCGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-thienyl)-4-nitrobutanoate is a high-purity chemical building block designed for research and development applications, particularly in organic synthesis and medicinal chemistry. This compound features a nitrobutanoate ester scaffold substituted with a thienyl group, a structure often investigated for its potential as an intermediate in the synthesis of more complex molecules. Compounds with nitro and ester functional groups are highly valuable in synthetic chemistry, as these groups can be readily transformed into other functionalities, such as amines or acids, enabling the construction of diverse compound libraries (see, for example, the synthetic utility of related structures in ). The presence of the thienyl moiety is of significant interest, as heteroaryl systems like thiophene are common pharmacophores found in molecules with various biological activities. Researchers might explore this compound in the development of novel substances for neuroscience, given that structurally related 4-aminobutyric acid derivatives are known to exhibit affinity for neurological targets (see, for example, ). This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

ethyl 4-nitro-3-thiophen-3-ylbutanoate

InChI

InChI=1S/C10H13NO4S/c1-2-15-10(12)5-9(6-11(13)14)8-3-4-16-7-8/h3-4,7,9H,2,5-6H2,1H3

InChI Key

ZUSSQACKXMCGFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C[N+](=O)[O-])C1=CSC=C1

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for Ethyl 3 3 Thienyl 4 Nitrobutanoate

Transformations Involving the Nitro Functionality

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group, which can then participate in further reactions.

Chemoselective Reduction to Amino Compounds

The selective reduction of the nitro group in the presence of an ester is a common and crucial transformation. For γ-nitro esters like Ethyl 3-(3-thienyl)-4-nitrobutanoate, this reduction is typically achieved through catalytic hydrogenation. Reagents such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere are effective for this conversion. The resulting product is the corresponding γ-amino ester, Ethyl 4-amino-3-(3-thienyl)butanoate. The conditions for this reaction are generally mild to prevent the reduction of the ester group.

Another approach involves the use of metal hydrides, although care must be taken to select a reagent that does not readily reduce the ester. A combination of sodium borohydride (B1222165) and a transition metal salt, such as nickel(II) chloride or iron(III) chloride, can be employed for a more chemoselective reduction of the nitro group. The choice of solvent and temperature is critical to optimize the yield of the desired amino compound and minimize side reactions.

Intramolecular Cyclization to Nitrogen Heterocycles (e.g., γ-Lactams, Pyrrolidinones)

The product of the nitro group reduction, Ethyl 4-amino-3-(3-thienyl)butanoate, is primed for intramolecular cyclization to form a five-membered lactam ring, a core structure in many biologically active compounds. This cyclization is often spontaneous or can be promoted by gentle heating or the presence of a mild base or acid catalyst. The reaction proceeds via the nucleophilic attack of the newly formed amino group on the electrophilic carbonyl carbon of the ester, with the elimination of ethanol.

The resulting product is 4-(3-thienyl)pyrrolidin-2-one. The stereochemistry of the starting material at the 3-position will influence the stereochemistry of the final lactam product. This transformation is a powerful strategy for the synthesis of substituted pyrrolidinones, which are valuable building blocks in medicinal chemistry.

PrecursorProductKey Transformation
This compound4-(3-thienyl)pyrrolidin-2-one1. Chemoselective reduction of the nitro group to an amine. 2. Intramolecular cyclization.

Reactions at the Ester Group

The ethyl ester functionality of this compound provides another site for chemical modification, allowing for the introduction of different functional groups.

Hydrolysis to Carboxylic Acids

The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(3-thienyl)-4-nitrobutanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium.

Transamidation and Formation of Amide Derivatives

The ethyl ester can be converted directly to an amide through a process called transamidation or aminolysis. This reaction involves treating the ester with a primary or secondary amine, often at elevated temperatures. The reaction can be catalyzed by the amine itself or by the addition of a Lewis acid. This method allows for the synthesis of a wide variety of N-substituted 3-(3-thienyl)-4-nitrobutanamides, providing a route to compounds with potentially different biological activities or physical properties.

Mechanistic Insights and Theoretical Chemical Investigations

Computational Modeling of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of chemical systems, making it particularly suitable for characterizing transition states. In the context of the formation of Ethyl 3-(3-thienyl)-4-nitrobutanoate, DFT calculations can be employed to locate and characterize the transition state structures for the carbon-carbon bond-forming step. By analyzing the geometry, vibrational frequencies, and electronic properties of the transition state, researchers can gain a deeper understanding of the factors that govern the reaction rate.

For instance, a DFT study on a related Michael addition reaction could reveal the precise geometry of the approach of the nucleophilic nitroalkane to the electrophilic thienyl-activated alkene. The imaginary frequency of the transition state would correspond to the vibrational mode of the bond being formed, confirming its identity as a true transition state.

ParameterDescriptionTypical DFT FunctionalBasis Set
Geometry OptimizationLocating the minimum energy structures of reactants, products, and transition states.B3LYP, M06-2X6-31G(d,p), def2-TZVP
Frequency CalculationCharacterizing stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).B3LYP, M06-2X6-31G(d,p), def2-TZVP
Intrinsic Reaction Coordinate (IRC)Confirming that a transition state connects the correct reactants and products.B3LYP, M06-2X6-31G(d,p), def2-TZVP

This table is illustrative of the computational parameters that would be used in a DFT study.

The synthesis of this compound can potentially lead to the formation of stereoisomers. Computational studies are invaluable in elucidating the origin of stereoselectivity in such reactions. By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict which product will be favored.

Non-covalent interactions (NCI) analysis, often performed as a post-processing step to DFT calculations, can reveal the subtle steric and electronic interactions that stabilize one transition state over another. For example, hydrogen bonding, π-π stacking, or steric repulsion between the catalyst, reactants, and solvent molecules can play a crucial role in determining the stereochemical outcome.

A comprehensive understanding of a reaction mechanism requires the mapping of the entire potential energy surface, often referred to as the energy landscape. DFT calculations can be used to determine the relative energies of all reactants, intermediates, transition states, and products. This allows for the construction of a reaction profile diagram, which visually represents the energy changes that occur throughout the reaction.

Experimental Approaches to Mechanism Elucidation

While computational studies provide a theoretical framework for understanding reaction mechanisms, experimental validation is essential. Several experimental techniques can be employed to probe the mechanism of the formation of this compound.

The kinetic isotope effect (KIE) is a powerful tool for determining the mechanism of a reaction by observing the change in reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org In the context of the synthesis of this compound, a primary KIE would be expected if the C-H bond at the α-position of the nitroalkane is broken in the rate-determining step. acs.org Replacing this hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate.

The magnitude of the KIE can provide information about the geometry of the transition state. A large primary KIE suggests a symmetric transition state where the proton is being transferred, while a smaller KIE may indicate a more reactant-like or product-like transition state. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization and steric environment during the reaction. wikipedia.org

Isotope SubstitutionExpected Effect on RateMechanistic Implication
C-H /C-D at the α-position of the nitroalkaneSignificant decreaseC-H bond breaking is part of the rate-determining step.
Isotopic labeling of the thiophene (B33073) ringMinor changeThe thiophene moiety is not directly involved in bond breaking in the rate-determining step.

This table illustrates the potential application of KIE studies to the formation of this compound.

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, providing valuable information about the formation and consumption of reactants, intermediates, and products. For the synthesis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) could be employed to detect and identify transient intermediates.

By periodically sampling the reaction mixture and analyzing it with these techniques, it may be possible to observe the formation of key intermediates, such as the enolate of the nitroalkane or a catalyst-substrate complex. This information can help to confirm or refute a proposed reaction mechanism. While direct monitoring of reactions involving thiophene derivatives can be complex, specialized techniques such as 19F NMR have been used to observe reactive intermediates in reactions of fluorinated thiols, demonstrating the potential of in-situ spectroscopy in mechanistic studies of sulfur-containing heterocycles. nih.gov

Hammett Studies for Electronic Effects

While specific Hammett studies for the conjugate addition leading to this compound are not extensively documented in the literature, the principles of such an analysis can be readily applied to understand the electronic effects of substituents on the 3-thienyl ring. A Hammett study would involve measuring the rates of the Michael addition reaction using a series of 3-thienyl nitroalkenes with different substituents at the 5-position of the thiophene ring.

The Hammett equation, log(kₓ/kₒ) = ρσ, relates the rate constant of a substituted reactant (kₓ) to that of the unsubstituted reactant (kₒ) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect (electron-donating or electron-withdrawing) of a particular substituent. The reaction constant, ρ, provides insight into the nature of the transition state of the rate-determining step.

In the context of the Michael addition to form this compound, the rate-determining step is the nucleophilic attack on the β-carbon of the nitroalkene. rsc.org A buildup of negative charge occurs at the α-carbon in the transition state. Therefore, electron-withdrawing substituents on the thienyl ring would be expected to stabilize this developing negative charge, thereby accelerating the reaction. Conversely, electron-donating groups would destabilize the transition state and slow the reaction down.

This would result in a positive ρ value. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. datapdf.com For instance, a Hammett plot for the reaction of various substituted β-nitrostyrenes with secondary amines in acetonitrile (B52724) showed a positive ρ value of 0.84 for the uncatalyzed route, confirming the buildup of negative charge in the transition state. ewha.ac.kr A similar study on a urea-catalyzed Michael addition also yielded a positive ρ value of 0.4, indicating a similar mechanism where negative charge develops during the C-C bond formation. researchgate.net

A hypothetical Hammett study for the synthesis of this compound derivatives might yield data similar to that presented in the interactive table below, illustrating the expected correlation.

This table presents hypothetical data for illustrative purposes, based on established principles of Hammett plots for Michael additions.

Non-Covalent Interactions in Catalysis (e.g., Hydrogen Bonding, CH-O Interactions)

In asymmetric organocatalysis leading to chiral compounds like this compound, non-covalent interactions between the catalyst and the substrates are the cornerstone of stereocontrol. These weak interactions collectively orient the reactants in a specific three-dimensional arrangement within the transition state, favoring the formation of one enantiomer over the other.

Hydrogen Bonding: The most critical non-covalent interaction in the organocatalyzed Michael addition to nitroalkenes is hydrogen bonding. mdpi.com Bifunctional catalysts, particularly those based on a thiourea (B124793) or squaramide scaffold, are exceptionally effective. rsc.orgencyclopedia.pub These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond donor moiety (the thiourea N-H protons).

The thiourea unit activates the nitroalkene electrophile by forming two simultaneous hydrogen bonds with the oxygen atoms of the nitro group. mdpi.comresearchgate.net This dual hydrogen bonding increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. researchgate.net This interaction also serves to rigidly orient the nitroalkene within the catalyst's chiral pocket, effectively shielding one of its prochiral faces and directing the incoming nucleophile to the other, thus inducing high enantioselectivity. mdpi.commdpi.com Computational and experimental studies have consistently highlighted this dual activation as the key to the success of these catalysts in promoting additions to nitroalkenes. rsc.orgmdpi.com

CH-O Interactions: While hydrogen bonding involving N-H or O-H donors is well-established, weaker C-H···O interactions are increasingly recognized as significant contributors to stereoselectivity in organocatalysis. acs.org These interactions, though individually less energetic than classical hydrogen bonds, can collectively exert substantial influence on the stability and geometry of a transition state. acs.org

In the transition state for the formation of this compound, several CH-O interactions are plausible. For example, an activated C-H bond from the nucleophile or specific C-H bonds on the chiral catalyst scaffold can interact with the oxygen atoms of the nitro group or the carbonyl oxygen of the ethyl ester. Computational studies on other asymmetric reactions have revealed that such CH···O interactions can be decisive in differentiating between competing diastereomeric transition states, often providing stabilization of several kcal/mol. acs.orgacs.org For instance, in certain phosphoric acid-catalyzed reactions, the electrostatic stabilization of a developing positive charge on a C-H group by a phosphoryl oxygen was identified as the origin of stereoselectivity. acs.org It is therefore highly probable that these subtle, yet significant, CH-O interactions play a role in refining the stereochemical outcome of the synthesis of this compound.

The following table lists the compounds mentioned in this article.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. High-resolution 1D (¹H and ¹³C) and 2D NMR experiments would be crucial for the unambiguous assignment of all proton and carbon signals and for establishing the purity of Ethyl 3-(3-thienyl)-4-nitrobutanoate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment, with electronegative groups like the nitro and ester functionalities causing a downfield shift.

Thienyl Protons: The protons on the 3-substituted thiophene (B33073) ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The specific coupling patterns would reveal their relative positions.

Butanoate Chain Protons: The protons on the butanoate backbone would exhibit characteristic multiplets. The methine proton at the C3 position, being adjacent to the thienyl ring and a chiral center, would likely appear as a multiplet around δ 3.8-4.2 ppm. The diastereotopic methylene (B1212753) protons at the C4 position, adjacent to the electron-withdrawing nitro group, are expected to be shifted downfield, likely in the range of δ 4.6-5.0 ppm, appearing as distinct multiplets. The methylene protons at the C2 position, adjacent to the carbonyl group, would likely resonate around δ 2.7-3.0 ppm.

Ethyl Ester Protons: The ethyl group of the ester will present as a quartet for the methylene protons (O-CH₂) around δ 4.1-4.3 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum, typically around δ 170-175 ppm.

Thienyl Carbons: The carbons of the thiophene ring would resonate in the aromatic region, generally between δ 120 and 140 ppm.

Butanoate Chain Carbons: The carbon bearing the nitro group (C4) would be significantly deshielded, with an expected chemical shift in the range of δ 75-85 ppm. The C3 carbon, attached to the thienyl ring, would likely appear around δ 40-45 ppm. The C2 carbon, alpha to the carbonyl, is expected around δ 35-40 ppm.

Ethyl Ester Carbons: The methylene carbon (O-CH₂) of the ethyl group would be found around δ 60-65 ppm, while the methyl carbon (CH₃) would be the most upfield signal, around δ 14-16 ppm.

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOCH₂CH₃~4.2 (q)~61
-COOCH₂CH₃~1.3 (t)~14
C(O)-~171
CH₂ (C2)~2.8 (m)~38
CH (C3)~4.0 (m)~42
CH₂ (C4)~4.8 (m)~80
Thienyl-H~7.0-7.4 (m)~125-138

To confirm the assignments from 1D NMR and to elucidate the precise connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the protons of the ethyl group, and along the butanoate chain from the C2 methylene protons to the C3 methine proton, and from the C3 methine to the C4 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for determining the relative stereochemistry at the C3 chiral center, by observing through-space interactions between the C3 proton and other nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

HRMS would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the molecular composition and providing strong evidence for the compound's identity.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of studying reaction mechanisms, ESI-MS can be used to detect and characterize transient intermediates. For the synthesis of this compound, ESI-MS could potentially identify key intermediates in the reaction pathway. The fragmentation of the molecular ion under ESI-MS conditions would likely involve the loss of the nitro group (NO₂) and the ethoxy group (-OCH₂CH₃) from the ester.

Predicted Mass Spectrometry Fragmentation

FragmentPredicted m/zDescription
[M]+257.06Molecular Ion
[M - NO₂]+211.07Loss of nitro group
[M - OCH₂CH₃]+212.04Loss of ethoxy group
[C₄H₃S-CH=CH₂]+110.02Thienyl vinyl fragment

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group, the ester group, and the thienyl ring.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations for the N-O bonds are expected. The asymmetric stretch typically appears in the range of 1550-1500 cm⁻¹, and the symmetric stretch is found around 1380-1340 cm⁻¹. vscht.cz

Ester Group (C=O): A strong, sharp absorption band corresponding to the carbonyl stretch is a key diagnostic feature for the ester functional group. This band is typically observed in the region of 1750-1735 cm⁻¹. masterorganicchemistry.comorgchemboulder.com

Ester Group (C-O): The C-O stretching vibrations of the ester will show strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.com

Thienyl Ring (C=C and C-H): The C=C stretching vibrations within the thiophene ring would likely appear in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹.

Aliphatic C-H: The C-H stretching of the butanoate chain would be visible just below 3000 cm⁻¹.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H Stretch (Thienyl)~3100-3000Medium
C-H Stretch (Aliphatic)~3000-2850Medium
C=O Stretch (Ester)~1740Strong, Sharp
N-O Asymmetric Stretch (Nitro)~1550Strong
N-O Symmetric Stretch (Nitro)~1370Strong
C-O Stretch (Ester)~1250-1100Strong

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a cornerstone for the analysis of organic compounds, enabling the separation, identification, and quantification of components within a mixture. For a chiral molecule like this compound, chromatographic methods are crucial for both assessing chemical purity and determining the ratio of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of enantiomers. The determination of the enantiomeric ratio of this compound would be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral molecules, including nitro compounds. nih.gov For instance, the enantiomeric ratio of compounds structurally similar to this compound, such as the adducts of aldehydes and trans-β-nitrostyrenes, has been successfully determined using chiral HPLC. rsc.org A specific example is the analysis of racemic 2-ethyl-4-nitro-3-phenylbutanal, where a Chiralpak OD-H column (a cellulose-based CSP) with a mobile phase of n-hexane and isopropanol (B130326) was used to separate the enantiomers. researchgate.net Similarly, the enantiomers of nitropropranolol derivatives have been efficiently separated using an Amycoat column. mdpi.com These examples strongly suggest that a similar approach would be effective for this compound.

The typical setup involves an isocratic elution with a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol), with detection commonly performed using a UV detector set at a wavelength where the thiophene or nitro group absorbs.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Related Nitro Compounds
Compound TypeChiral Stationary Phase (Column)Mobile PhaseDetectionReference
2-ethyl-4-nitro-3-phenylbutanalChiralpak OD-Hn-hexane/iPrOH (91:9)UV at 210 nm researchgate.net
Michael Adducts of Aldehydes and NitrostyrenesChiralcel OD-HNot specifiedHPLC Analysis rsc.org
4-Nitropropranolol / 7-NitropropranololKromasil 5-Amycoatn-hexane/ethyl acetate/diethylamineNot specified mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for monitoring the progress of chemical reactions. omicsonline.org It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. technologynetworks.com For the synthesis of this compound, which likely involves reactions with nitroalkanes, GC-MS serves as a straightforward method to track the consumption of reactants and the formation of the desired product and any byproducts. researchgate.net

In a typical application, small aliquots are taken from the reaction mixture at various time points, quenched, and prepared for injection into the GC-MS system. The GC component separates the volatile compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. technologynetworks.com By comparing the peak areas over time, a kinetic profile of the reaction can be constructed. This technique is sensitive enough to detect trace-level impurities, making it valuable for optimizing reaction conditions to maximize yield and purity. researchgate.net

Table 2: Application of GC-MS in Reaction Monitoring
ParameterRole in Reaction MonitoringDetails
Separation (GC) Separates reactants, intermediates, products, and byproducts from the reaction mixture.Allows for individual analysis of each component based on retention time.
Identification (MS) Provides mass spectra for eluted compounds, confirming their identity.Fragmentation patterns serve as a fingerprint for structural elucidation.
Quantification Peak area is proportional to the concentration of the compound.Used to determine the relative amounts of each species over time, tracking reaction progress and yield.
Impurity Profiling Detects and identifies minor components and byproducts.Crucial for optimizing reaction conditions to improve the purity of the final product. researchgate.net

X-ray Diffraction Studies for Absolute Configuration (if Crystalline Derivatives Obtained)

While chromatographic methods can separate enantiomers, X-ray diffraction (XRD) analysis of a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional map of the atomic arrangement in the crystal lattice.

To perform XRD analysis on this compound, it would first be necessary to obtain a high-quality single crystal of the compound or a suitable crystalline derivative. This can often be the most challenging step, requiring careful experimentation with various solvents and crystallization techniques.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, from which the precise positions of all atoms can be deduced. This allows for the determination of bond lengths, bond angles, and the absolute stereochemistry at the chiral center(s).

Studies on related compounds demonstrate the power of this technique. For example, the crystal structures of various thiophene derivatives have been successfully elucidated, providing detailed insight into their molecular geometry and intermolecular interactions. nih.govfigshare.com Furthermore, X-ray diffraction has been used to characterize other nitro-containing organic compounds, such as derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate, revealing how weak intermolecular interactions involving the nitro group contribute to the stability of the crystal packing. researchgate.net These studies provide a strong precedent for the successful application of XRD to determine the absolute configuration of crystalline this compound.

Table 3: Insights from X-ray Diffraction Studies of Analogous Compounds
Compound ClassKey Findings from XRDRelevanceReference
Benzothiophene DerivativesDetermination of ring planarity, dihedral angles, and intramolecular interactions (C—H⋯O).Demonstrates the utility of XRD for structural analysis of thiophene-containing molecules. nih.gov
bis(2-thienyl)disulfide DerivativeConfirmation of the molecular structure and analysis of intermolecular contacts in the crystal.Confirms XRD as a primary method for structural confirmation of thienyl compounds. figshare.com
Nitro-substituted Ethyl Phenylprop-2-enoatesCharacterization of molecular conformation and the role of C–H···O (nitro group) and π–π interactions in crystal packing.Provides a model for how the nitro and ethyl ester groups of the target compound might influence its crystal structure. researchgate.net

Synthetic Applications and Importance in Advanced Organic Synthesis

Utility as Precursors to Nitrogen-Containing Heterocycles

The strategic placement of the nitro and ester groups in Ethyl 3-(3-thienyl)-4-nitrobutanoate facilitates its transformation into a variety of nitrogen-containing heterocyclic systems. The nitro group serves as a masked amino group, which can be unmasked and induced to cyclize under reductive conditions.

The γ-nitro ester structure of this compound is ideally suited for the synthesis of substituted pyrrolidine (B122466) rings, a core motif in numerous natural products and pharmaceuticals. The primary synthetic strategy involves the reductive cyclization of the γ-nitro ester. This transformation is typically achieved through catalytic hydrogenation, often using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni).

The process begins with the reduction of the nitro group to an amino group. The newly formed primary amine then undergoes a spontaneous or catalyzed intramolecular cyclization by attacking the electrophilic carbonyl carbon of the ester. This sequence, often performed in a one-pot manner, directly yields a lactam, which can be further reduced to the corresponding pyrrolidine. The versatility of this method allows for the synthesis of 4-(3-thienyl)pyrrolidin-2-one, a key intermediate that can be further functionalized. Methodologies involving sequential nitro-Michael addition and subsequent reductive cyclization cascades are prominent in creating multifunctionalized pyrrolidinyl structures. chemrxiv.org

The conversion of γ-nitro esters into γ-lactams is a direct and efficient process. For this compound, this is typically accomplished via catalytic hydrogenation. The reduction of the nitro group to an amine, followed by intramolecular aminolysis of the ethyl ester, leads to the formation of the five-membered γ-lactam ring system, specifically 4-(3-thienyl)pyrrolidin-2-one. This reaction is often high-yielding and diastereoselective, depending on the reaction conditions and the potential for chiral induction.

While γ-nitro esters are direct precursors to γ-lactams, their utility can be extended. The synthesis of six-membered rings like 5-nitropiperidin-2-ones from a γ-nitro ester requires a different strategy, such as a ring expansion or starting from a δ-nitro ester. However, the γ-nitro ester can be used in Michael additions to α,β-unsaturated systems, which can then be elaborated into more complex heterocyclic structures, including piperidines. For instance, the conjugate addition of a related nitroalkane to an enone, followed by a Nef reaction, is a known method for creating γ-diketones, which are versatile precursors for various heterocycles. arkat-usa.org

PrecursorTarget HeterocycleKey TransformationTypical Reagents
This compound4-(3-thienyl)pyrrolidin-2-oneReductive CyclizationH₂, Pd/C; or Zn/HCl
This compound4-(3-thienyl)pyrrolidineReductive Cyclization followed by Lactam Reduction1. H₂, Ra-Ni 2. LiAlH₄

Building Blocks for Aminocarboxylic Acid Derivatives

The functional handles present in this compound allow for its conversion into valuable aminocarboxylic acids, which are fundamental components of peptides and have significant therapeutic applications.

The synthesis of β-amino acids from γ-nitro esters like this compound is a synthetically important transformation. A common route involves the reduction of the nitro group to an amine, yielding a γ-amino ester. While this is a γ-amino acid derivative, further chemical manipulations can lead to β-amino acid analogues. The thienyl group at the 3-position provides a scaffold analogous to β-aryl-γ-amino acids. The reduction of the nitro group is the key step, which can be achieved using various reagents, including catalytic hydrogenation or metal-based reducing agents like zinc in acetic acid. scirp.org The resulting γ-amino-β-(3-thienyl)butanoic acid ethyl ester is a valuable intermediate for further synthetic elaboration.

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are important therapeutic agents for neurological disorders. wikipedia.orgclockss.org this compound is a direct precursor to a GABA analogue.

The synthesis is straightforward and relies on the reduction of the nitro group to a primary amine. This transformation directly yields the ethyl ester of 4-amino-3-(3-thienyl)butanoic acid. Subsequent hydrolysis of the ester provides the target GABA analogue, 4-amino-3-(3-thienyl)butanoic acid. This compound, with its lipophilic thienyl substituent, is of significant interest in medicinal chemistry for its potential to modulate GABAergic systems and cross the blood-brain barrier. scirp.orgresearchgate.net The synthesis of such β-substituted GABA derivatives is a key area of research for developing new anticonvulsant and anxiolytic drugs. clockss.org

Starting MaterialKey TransformationProduct ClassExample Product
This compoundNitro Group Reductionγ-Amino EsterEthyl 4-amino-3-(3-thienyl)butanoate
Ethyl 4-amino-3-(3-thienyl)butanoateEster HydrolysisGABA Analogue4-amino-3-(3-thienyl)butanoic acid

Strategic Intermediates in Total Synthesis of Complex Molecules

While specific examples detailing the use of this compound in the total synthesis of a named complex molecule are not prevalent in readily available literature, its potential is evident from the chemistry of related γ-nitro esters. The conversion of the nitro group into other functionalities such as carbonyl groups (via the Nef reaction) or amines, combined with the reactivity of the ester and the thienyl ring, makes it a versatile intermediate. arkat-usa.org

The ability to generate chiral centers during the synthesis of its derivatives (e.g., pyrrolidines and amino acids) further enhances its utility. For instance, asymmetric Michael additions to form the nitrobutanoate skeleton or enantioselective reductions can install chirality, which is crucial in the total synthesis of natural products. The thienyl group itself can participate in various cross-coupling reactions (e.g., Suzuki, Stille), allowing for its incorporation into larger, more complex molecular frameworks. Therefore, this compound represents a strategic linchpin, capable of introducing a thiophene (B33073) ring and a four-carbon chain with latent amino functionality, which can be elaborated into intricate target molecules.

Future Research Trajectories and Broader Perspectives

Innovation in Catalytic Asymmetric Synthesis of Thiophene-Substituted Nitrobutanoates

The synthesis of chiral molecules is a cornerstone of modern chemistry, and future efforts will undoubtedly focus on the catalytic asymmetric synthesis of thiophene-substituted nitrobutanoates. A primary goal is the development of novel catalysts that can control the stereochemistry at the β-position of the nitrobutanoate chain, yielding enantiomerically pure products.

Key areas of innovation will include:

Organocatalysis : Expanding the use of small organic molecules, such as chiral amines, thioureas, and phosphoric acids, to catalyze the asymmetric Michael addition of nitroalkanes to thienyl-substituted α,β-unsaturated esters. researchgate.netnih.gov This approach avoids the use of metals, aligning with green chemistry principles.

Transition-Metal Catalysis : Designing new chiral ligands for metals like copper, palladium, and ruthenium to achieve high enantioselectivity and diastereoselectivity. organic-chemistry.orgunimi.it Research may explore cooperative catalysis systems where two or more metals work in concert to control the reaction outcome. acs.orgnih.gov

Biocatalysis : Employing enzymes, either isolated or in whole-cell systems, to perform stereoselective C-C bond formation. nih.govnih.gov This method offers the potential for high selectivity under mild, aqueous conditions.

The development of these asymmetric strategies is crucial as the biological activity of chiral compounds often resides in a single enantiomer.

Development of Sustainable and Atom-Economical Synthetic Protocols

In line with the global push for green chemistry, future synthetic routes for Ethyl 3-(3-thienyl)-4-nitrobutanoate will prioritize sustainability and efficiency. jocpr.com The focus will be on minimizing waste, reducing energy consumption, and using environmentally benign materials. nih.govejcmpr.com

Key strategies are expected to include:

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. nih.govmdpi.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step, represent a promising avenue for improving atom economy. nih.gov

Green Solvents : Shifting from traditional volatile organic solvents to greener alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com Solvent-free reaction conditions will also be a major area of investigation. mdpi.com

Recyclable Catalysts : Developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused multiple times, thereby reducing cost and waste. mdpi.com

These sustainable protocols will not only reduce the environmental impact of synthesis but also enhance the economic viability of producing these compounds on a larger scale.

Exploration of Novel Transformations and Derivatizations

The chemical versatility of this compound makes it an excellent scaffold for creating a diverse library of new compounds. Future research will extensively explore the transformation of its key functional groups—the thiophene (B33073) ring, the nitro group, and the ester moiety.

Potential areas of exploration include:

Nitro Group Conversion : The nitro group is a versatile functional handle that can be reduced to an amine, converted to a carbonyl group via the Nef reaction, or participate in various cycloaddition reactions. researchgate.net These transformations open pathways to valuable building blocks like γ-amino acids and γ-lactams.

Thiophene Ring Functionalization : The thiophene ring can undergo a variety of C-H functionalization reactions, allowing for the introduction of new substituents at various positions. acs.orgnih.govacs.org This enables the fine-tuning of the molecule's electronic and steric properties.

Ester Modification : The ethyl ester can be hydrolyzed, reduced, or converted to other functional groups like amides, providing another point of diversification.

Through these transformations, a wide range of derivatives can be synthesized and screened for various applications in medicinal chemistry and materials science. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalability

To transition from laboratory-scale synthesis to industrial production, modern manufacturing technologies like flow chemistry and automated synthesis will be indispensable. researchgate.net These technologies offer enhanced control, safety, and efficiency compared to traditional batch processes. noelresearchgroup.com

Future research in this area will focus on:

Continuous-Flow Reactors : Developing continuous-flow systems for the key synthetic steps. flowchemistrysociety.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. noelresearchgroup.com It also enables the safe handling of hazardous reagents and intermediates.

Automated Platforms : Implementing automated synthesis platforms that can perform multi-step reactions, purifications, and analyses with minimal human intervention. researchgate.net This accelerates the discovery and optimization of new synthetic routes and derivatives.

Scalability : Using flow chemistry to seamlessly scale up the production of this compound from milligram to kilogram quantities, facilitating further research and potential commercialization. researchgate.net

The integration of these technologies will be crucial for making the synthesis of these compounds more efficient, reproducible, and scalable.

Advanced Computational Design of New Reactions and Catalysts

Computational chemistry has become a powerful tool in modern synthetic planning. Future research will increasingly rely on computational methods to design novel catalysts and predict reaction outcomes for the synthesis of thiophene-containing compounds. rsc.orgresearchgate.net

Key applications of computational design include:

Catalyst Screening : Using techniques like Density Functional Theory (DFT) to model the transition states of catalytic cycles, allowing for the in-silico screening of potential catalysts and the prediction of their efficiency and selectivity. researchgate.net

Reaction Mechanism Elucidation : Investigating the detailed mechanisms of existing and novel reactions to gain a deeper understanding of the factors controlling reactivity and stereoselectivity.

Designing Novel Substrates : Computationally designing new thiophene-based substrates and predicting their reactivity to guide synthetic efforts toward novel and valuable target molecules. eurjchem.com

By combining computational predictions with experimental validation, researchers can significantly accelerate the development of new, highly efficient, and selective synthetic methods.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 3-(3-thienyl)-4-nitrobutanoate, and how can reaction conditions be optimized?

The synthesis typically involves nitration of a precursor such as ethyl 3-(3-thienyl)butanoate. A method analogous to the preparation of Ethyl 3-(3-fluoro-5-iodophenyl)-4-nitrobutanoate ( ) can be adapted:

  • Step 1 : Nitration using fuming HNO₃ or mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C).
  • Step 2 : Purification via silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 0–15% EtOAc/hexanes) to isolate the product .
  • Optimization : Monitor regioselectivity using TLC and adjust stoichiometry to minimize byproducts. Reaction yields (>85%) can be achieved by maintaining anhydrous conditions and inert atmospheres .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) is essential for confirming the structure. Key signals include:
    • δ ~4.10 ppm (q, -OCH₂CH₃ ester group).
    • δ ~2.70 ppm (m, -CH₂- adjacent to nitro group) .
  • X-ray Crystallography : Use SHELXL or SHELXTL () to resolve stereochemistry. For derivatives like Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate, crystallographic data (e.g., space group P2₁2₁2₁) confirm bond angles and torsion parameters .

Q. How does the compound’s stability vary under different laboratory conditions?

  • Thermal Stability : Stable at room temperature but may degrade above 100°C.
  • Chemical Stability : Reacts with strong bases (e.g., NaOH) via ester hydrolysis and with oxidizing agents (e.g., KMnO₄) due to the nitro group. Store in dark, airtight containers to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitro group introduction in related compounds?

In derivatives like Ethyl 3-(3-fluoro-5-iodophenyl)-4-nitrobutanoate, nitration favors the para position relative to electron-withdrawing groups (e.g., fluorine). Computational studies (DFT) reveal that the nitro group’s electron-withdrawing nature directs electrophilic attack to the most electron-rich site on the thienyl ring. Experimental validation via isotopic labeling (¹⁵N) or Hammett plots can further elucidate this behavior .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitro group’s LUMO facilitates interactions with reducing agents (e.g., H₂/Pd-C).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Studies on similar nitrobutanoates show polar aprotic solvents enhance nitro group activation .

Q. What are the potential biomedical applications of this compound, based on structural analogs?

While direct data on this compound are limited, analogs like Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate () exhibit:

  • Enzyme Inhibition : Nitro groups enhance binding to enzyme active sites (e.g., nitroreductases).
  • Antimicrobial Activity : Nitro-substituted thiophenes disrupt bacterial cell membranes.
  • PET Imaging : Derivatives with fluorine/iodine () are radiolabeled for tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.